molecular formula C18H16F3NO B1324863 2-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898755-11-8

2-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1324863
CAS No.: 898755-11-8
M. Wt: 319.3 g/mol
InChI Key: YXFYMUNGFMLZDA-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C18H16F3NO and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

2-Azetidinones, similar to 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, have been studied for their potential anticancer properties. A study by Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, revealing their in vitro anticancer effect against a range of monolayer cultures of cancer cells (Veinberg et al., 2003).

Tubulin-Targeting Antitumor Agents

Research by Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant activity in inhibiting the polymerization of tubulin, causing G2/M arrest and apoptosis in cancer cells (Greene et al., 2016).

Studies on β-Lactam-4-Ylidene

A study by Zoghbi and Warkentin (1992) focused on the reactions of β-lactam-4-ylidene, closely related to 2-azetidinones. This study provided insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Zoghbi & Warkentin, 1992).

Enzyme Binding Site Identification

Xiong et al. (2006) used a photoactive benzoic acid derivative to identify the phenol binding site of UDP-glucuronosyltransferases, a process involving compounds structurally related to 2-azetidinones. This research contributes to understanding enzyme binding and activity (Xiong et al., 2006).

Antibiotic Synthesis

A study by Woulfe and Miller (1985) described the synthesis of azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics, showcasing the pharmaceutical applications of compounds related to 2-azetidinones (Woulfe & Miller, 1985).

Antifungal Properties

Arnoldi et al. (1990) synthesized 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, testing them against various phytopathogenic fungi. Some compounds exhibited notable antifungal activity, especially against Phycomycetes (Arnoldi et al., 1990).

Microwave-assisted Synthesis

Khanum et al. (2004) developed a method for integrating heterocyclic rings like 1,3,4-oxadiazole and azetidin-2-one at the benzophenone nucleus using microwave irradiation, highlighting efficient synthetic approaches (Khanum et al., 2004).

Synthesis of Azet-2(1H)-ones

Sakarya and Yandımoğlu (2018) reported the synthesis of 2-azetidinones and unexpected azet-2(1H)-one derivatives, providing further insights into the synthetic versatility and potential applications of these compounds (Sakarya & Yandımoğlu, 2018).

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFYMUNGFMLZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643719
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-11-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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